molecular formula C7H12O2 B130213 (4S)-4-Hydroxy-5-methylhex-5-en-2-one CAS No. 142896-45-5

(4S)-4-Hydroxy-5-methylhex-5-en-2-one

Cat. No.: B130213
CAS No.: 142896-45-5
M. Wt: 128.17 g/mol
InChI Key: LKGOBWHJXOZFIA-ZETCQYMHSA-N
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Description

(4S)-4-Hydroxy-5-methylhex-5-en-2-one is a chiral, unsaturated ketone characterized by a hydroxyl group at the 4th carbon (S-configuration), a methyl group at the 5th carbon, and a double bond at the 5,6-position in a six-carbon chain. This compound belongs to the class of α,β-unsaturated ketones, which are notable for their reactivity in conjugate addition and cycloaddition reactions.

Properties

CAS No.

142896-45-5

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(4S)-4-hydroxy-5-methylhex-5-en-2-one

InChI

InChI=1S/C7H12O2/c1-5(2)7(9)4-6(3)8/h7,9H,1,4H2,2-3H3/t7-/m0/s1

InChI Key

LKGOBWHJXOZFIA-ZETCQYMHSA-N

SMILES

CC(=C)C(CC(=O)C)O

Isomeric SMILES

CC(=C)[C@H](CC(=O)C)O

Canonical SMILES

CC(=C)C(CC(=O)C)O

Synonyms

5-Hexen-2-one, 4-hydroxy-5-methyl-, (S)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Stereochemical Comparisons

(a) (4S,5S,6S)-4-Hydroxy-3-methoxy-5-methyl-5,6-epoxycyclohex-2-en-1-one
  • Structure: A cyclohexenone derivative with an epoxy ring, methoxy group, and hydroxyl group.
  • Key Differences: The presence of an epoxy ring (5,6-position) and methoxy group (3-position) introduces strain and polarizability, enhancing reactivity in ring-opening reactions compared to the linear hexenone structure of the target compound .
  • Stereochemical Impact : The (4S,5S,6S) configuration stabilizes the molecule through intramolecular hydrogen bonding (O–H···O), as observed in X-ray crystallography studies .
(b) (4S,5R)-4-Hydroxy-5-methylhept-6-en-2-one
  • Structure : A seven-carbon chain with a hydroxyl (4S), methyl (5R), and double bond (6,7-position).
  • The 5R configuration may lead to divergent stereochemical interactions in enzyme-binding sites .
(c) (4S,6Z)-6-Dodecen-4-olide
  • Structure : A 12-membered lactone with a double bond (6Z) and hydroxyl group (4S).
  • Key Differences: Cyclic ester functionality confers rigidity and distinct hydrolytic stability compared to the acyclic ketone structure of the target compound.

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Key Functional Groups Stereochemistry Key Applications
(4S)-4-Hydroxy-5-methylhex-5-en-2-one C₇H₁₂O₂ Hydroxyl, ketone, alkene 4S Organic synthesis, intermediates
(4S,5S,6S)-4-Hydroxy-3-methoxy-5-methyl-5,6-epoxycyclohex-2-en-1-one C₈H₁₂O₄ Hydroxyl, ketone, epoxy, methoxy 4S,5S,6S Bioactive natural products
(4S,5R)-4-Hydroxy-5-methylhept-6-en-2-one C₈H₁₄O₂ Hydroxyl, ketone, alkene 4S,5R Lipophilic intermediates
(4S,6Z)-6-Dodecen-4-olide C₁₂H₂₂O₂ Lactone, alkene 4S,6Z Flavor industry

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